Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate
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Overview
Description
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound at a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-oxo-3,5-dimethylcyclohexyl)acetic acid.
Reduction: Formation of 2-(1-hydroxy-3,5-dimethylcyclohexyl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a lower molecular weight and different applications.
Methyl butyrate: Another ester with distinct properties and uses in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydroxyl and ester groups contribute to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C12H22O3 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-11(13)8-12(14)6-9(2)5-10(3)7-12/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
RZYGKQMLHSHNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC(CC(C1)C)C)O |
Origin of Product |
United States |
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